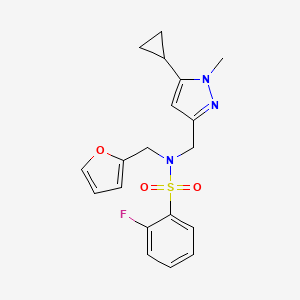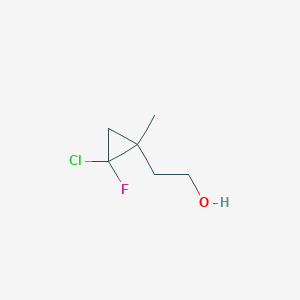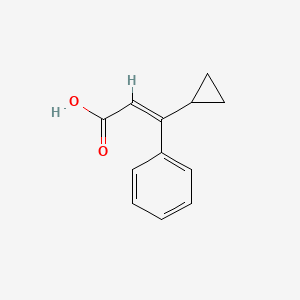
(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Cyclopropyl-3-phenylprop-2-enoic acid is a compound that is closely related to the family of enoic acids, which are characterized by a double bond adjacent to a carboxylic acid group. While the provided papers do not directly discuss (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid, they do provide insights into similar compounds that can help infer some of the properties and reactions of the compound .
Synthesis Analysis
The synthesis of compounds similar to (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid can involve various methods. For instance, the paper on hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones suggests that such compounds can be synthesized through reactions with sodium sulfinates and acetic acid, leading to β- or γ-addition products with high selectivity and yields . This indicates that the synthesis of (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid could potentially be achieved through similar reactions, possibly involving the addition of a suitable reagent to introduce the phenyl group.
Molecular Structure Analysis
The molecular structure of compounds in the enoic acid family is characterized by the presence of a double bond and a carboxylic acid group. The paper discussing (Z)-3-phenyl-2-(trifluoromethyl)prop-2-enoic acid reveals that such compounds can form hydrogen-bonded dimers and exhibit different conformations . Although the compound is not trifluoromethylated, it is reasonable to assume that (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid may also form dimers and have conformational isomers due to the presence of similar functional groups.
Chemical Reactions Analysis
The reactivity of (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid can be inferred from the reactivity of structurally related compounds. The hydrosulfonylation reaction described in the second paper indicates that compounds with a cyclopropylidene moiety can undergo addition reactions with sodium sulfinates . This suggests that (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid may also participate in addition reactions, potentially with different nucleophiles, to yield various addition products.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid, they do offer insights into the properties of similar compounds. For example, the crystal structure analysis of (Z)-3-phenyl-2-(trifluoromethyl)prop-2-enoic acid indicates that such compounds can exhibit solid-state properties like hydrogen bonding, which could affect their melting points, solubility, and crystal packing . The tunable reactivity described for the hydrosulfonylation reaction also suggests that the compound may have selective reactivity based on the solvent environment .
Aplicaciones Científicas De Investigación
1. Inhibitor in Mycolic Acid Biosynthesis
(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid has been explored for its potential role in inhibiting mycolic acid biosynthesis. This research is significant in studying mycobacterial diseases such as tuberculosis, where mycolic acids are key structural components of the bacterial cell envelope. The compound has shown inhibitory effects on the biosynthesis of mycolic acids, an essential component for pathogenic mycobacteria like Mycobacterium tuberculosis (Hartmann et al., 1994).
2. Synthesis of Biologically Active Compounds
Research has also focused on synthesizing various biologically active compounds using (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid. This includes its conversion into (S)-3-Acetylthio-2-benzylpropionic acid through asymmetric hydrogenation, which is a subunit of the enkephalinase inhibitor thiorphan (Yuasa et al., 1998).
3. Antibacterial Activity
The compound's derivatives have been tested for their antibacterial activity. For instance, fatty acid hydrazides derived from (Z)-3-cyclopropyl-3-phenylprop-2-enoic acid were used in synthesizing oxadiazoles, which showed significant antimicrobial activity against various bacteria (Banday et al., 2010).
4. Structural and Molecular Studies
The compound's molecular and electronic structure has also been a focus of study. The molecular structure of its derivative, (Z)-N-acetyldehydrophenylalanine, was determined through X-ray data, providing insights into its conformational flexibility and electronic structure (Ajó et al., 1981).
5. Applications in Synthesis Techniques
(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid has been used in synthesizing enamides, a process that involves converting (Z)-3-Arylprop-2-enoic acids into enamides through a stereospecific route (Brettle & Mosedale, 1988).
6. Exploration in Crystal Engineering
The compound's derivatives have been utilized in crystal engineering, exploring their interaction with various ligands and studying their crystal structures. This research can provide valuable insights into the design of new materials and compounds (Zheng et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It may also include information about how to handle and store the compound safely.
Direcciones Futuras
This involves discussing potential future research directions. It may include potential applications of the compound, unanswered questions about its properties, and ways to improve its synthesis.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-12(14)8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWCLFBGHCDKJW-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=C/C(=O)O)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-cyclopropyl-3-phenylprop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2501214.png)
![3-cyclohexyl-5-cyclopropyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2501216.png)
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2501220.png)
![8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2501222.png)
![5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B2501223.png)
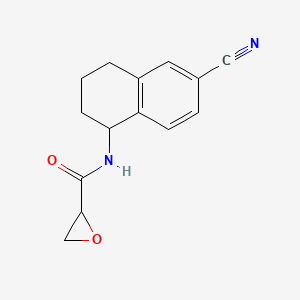
![3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2501227.png)
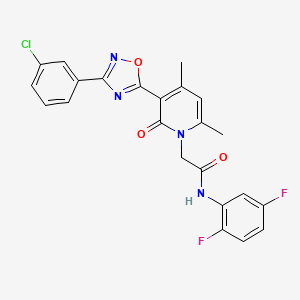
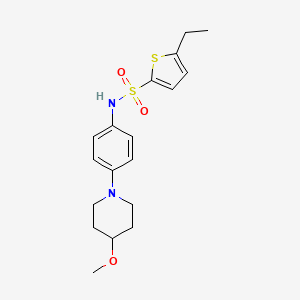
![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2501231.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid](/img/structure/B2501232.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2501233.png)
